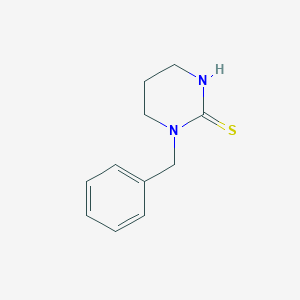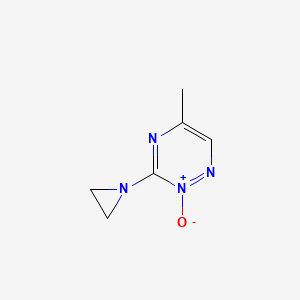
3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine is a compound that features an aziridine ring, a three-membered nitrogen-containing heterocycle, and a triazine ring, a six-membered ring with three nitrogen atoms. Aziridines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions . The compound’s unique structure allows it to participate in a variety of chemical processes, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing aziridines is the cyclization of haloamines or amino alcohols . For example, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate an aziridine .
Industrial Production Methods
Industrial production of aziridines often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures . Another method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, which then undergoes base-induced sulfate elimination . These methods provide efficient routes to produce aziridines on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the triazine ring can lead to the formation of dihydrotriazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include aziridine N-oxides, dihydrotriazines, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of 3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA and proteins, leading to alkylation and other modifications . The compound’s reactivity is primarily due to the ring strain in the aziridine ring, which makes it highly susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other aziridine-containing molecules such as aziridine-1-carbaldehyde oximes and aziridine-1-carboxamides . These compounds share the aziridine ring but differ in their functional groups and overall structure.
Uniqueness
3-(Aziridin-1-yl)-5-methyl-2-oxo-1,2lambda~5~,4-triazine is unique due to the presence of both the aziridine and triazine rings, which confer distinct chemical properties and reactivity. This combination allows the compound to participate in a wider range of chemical reactions and makes it valuable for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
61178-08-3 |
|---|---|
Molekularformel |
C6H8N4O |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
3-(aziridin-1-yl)-5-methyl-2-oxido-1,2,4-triazin-2-ium |
InChI |
InChI=1S/C6H8N4O/c1-5-4-7-10(11)6(8-5)9-2-3-9/h4H,2-3H2,1H3 |
InChI-Schlüssel |
RXRPENZIXAGJIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=[N+](C(=N1)N2CC2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14592136.png)
![2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14592153.png)

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro-](/img/structure/B14592166.png)
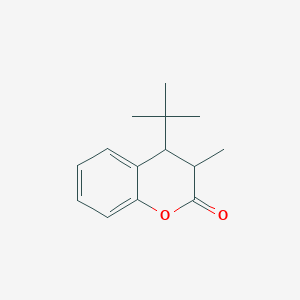
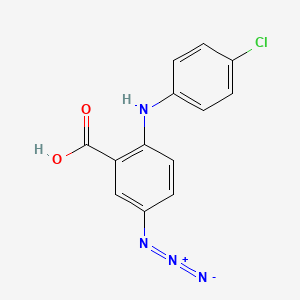
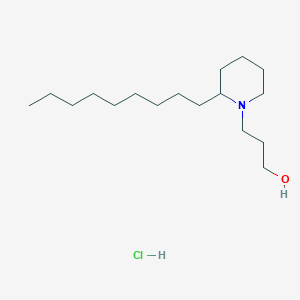
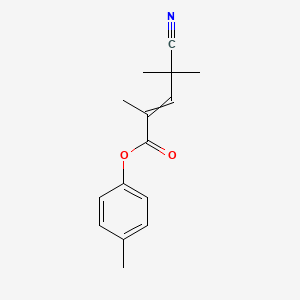
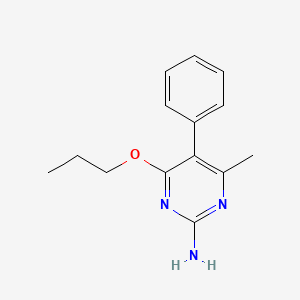
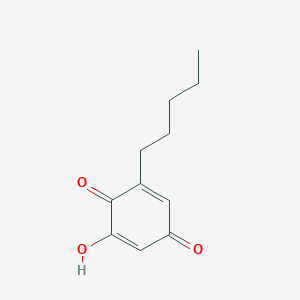


![2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14592211.png)
